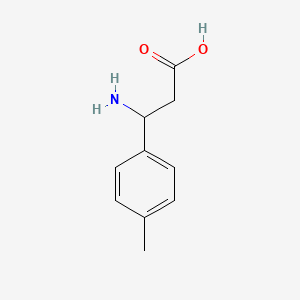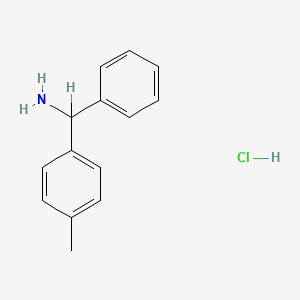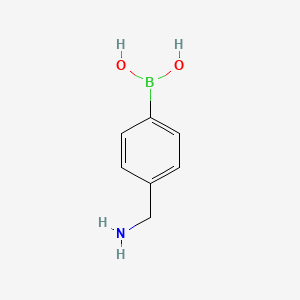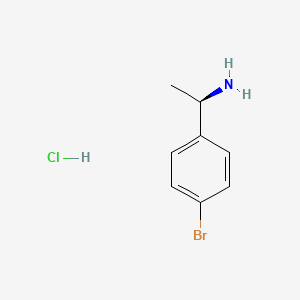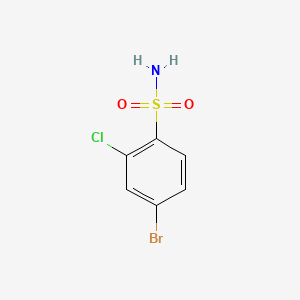
4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4’-Aminomethyl)phenyl-1-N-Boc-aniline” is a chemical compound that has gained considerable attention in a wide range of research fields due to its diverse physical and chemical properties, as well as its unique biological activities. It is a protected amine and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The empirical formula for “4-(4’-Aminomethyl)phenyl-1-N-Boc-aniline” is C18H22N2O2 . Its molecular weight is 298.38 .Physical And Chemical Properties Analysis
“4-(4’-Aminomethyl)phenyl-1-N-Boc-aniline” is a solid . Its empirical formula is C18H22N2O2 and its molecular weight is 298.38 .Applications De Recherche Scientifique
Chemical Derivatization in Mass Spectrometry Imaging
This compound is used in on-tissue chemical derivatization for comprehensive mapping of brain carboxyl and aldehyde metabolites by MALDI mass spectrometry imaging . The AMPP (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride) derivatization reagent, which includes this compound, is used for the covalent charge-tagging of molecules containing carboxylic acid and aldehydes . This includes free fatty acids and the associated metabolites, fatty aldehydes, dipeptides .
Synthesis of Haptens
“4-[(N-Boc)aminomethyl]aniline” is a protected amine that may be used in the synthesis of haptens . Haptens are small molecules that can elicit an immune response only when attached to a large carrier such as a protein. The production of specific antibodies for haptens is useful in immunoassays.
Synthesis of Diazonium Salts
This compound may also be used in the synthesis of 4-(N-boc-aminomethyl)benzene diazonium tetrafluoroborate salt . Diazonium salts are versatile intermediates in organic synthesis, used in the preparation of a wide variety of functional groups.
Building Block in Organic Synthesis
“4-(4’-Aminomethyl)phenyl-1-N-Boc-aniline” is considered an organic building block . It can be used in the synthesis of a wide range of organic compounds, contributing to the structural diversity necessary for drug discovery and other areas of chemical research.
Neurodegenerative Disease Research
The compound has been used in research related to neurodegenerative diseases . The ability to image numerous aldehydes and carboxyls, including certain metabolites which had been undetectable in brain tissue sections, is crucial in understanding the pathological states of diseases like Alzheimer’s and Parkinson’s .
Metabolite Mapping
The compound is used in the comprehensive mapping of carboxyls and aldehydes in brain tissue sections . This includes metabolites from key metabolic pathways in the brain, such as the tricarboxylic acid cycle (TCA), kynurenine pathway, serotonin and dopamine neurotransmitter metabolism, glycolysis, lipolysis and lipid peroxidation, along with the metabolism and regulation of both amino acids and short-chain fatty acids .
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[4-[4-(aminomethyl)phenyl]phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-16-10-8-15(9-11-16)14-6-4-13(12-19)5-7-14/h4-11H,12,19H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCVJEWXABJGFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373397 |
Source


|
| Record name | 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline | |
CAS RN |
811842-12-3 |
Source


|
| Record name | 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 811842-12-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

